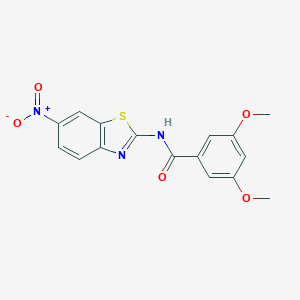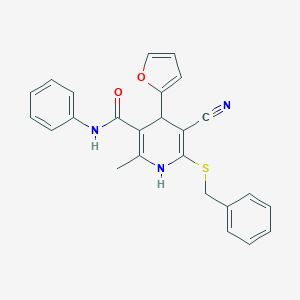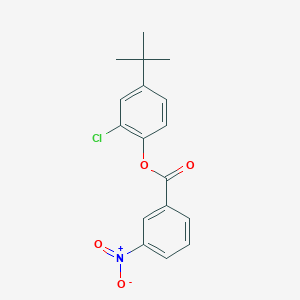
3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzamide core substituted with methoxy groups at positions 3 and 5, and a nitrobenzothiazole moiety at the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Methoxylation: The methoxy groups are introduced via methylation of the corresponding hydroxybenzamide.
Amidation: The final step involves the formation of the amide bond between the benzamide and the nitrobenzothiazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The benzothiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Cyclization: Cyclization reactions may require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to inhibit certain enzymes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
Uniqueness
3,5-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups enhances its reactivity and potential for diverse applications in scientific research.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-16-17-13-4-3-10(19(21)22)7-14(13)25-16/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCKDNOCQHIQLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2,2,2-trichloroethyl]butanamide](/img/structure/B375435.png)
![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B375436.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-pyridinylsulfanyl)ethyl]benzamide](/img/structure/B375437.png)
![3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B375438.png)
![N-[1-[(benzylamino)carbonyl]-2-(5-{4-nitrophenyl}-2-furyl)vinyl]benzamide](/img/structure/B375439.png)
![N-[1-[(allylamino)carbonyl]-2-(5-{4-nitrophenyl}-2-furyl)vinyl]-4-methylbenzamide](/img/structure/B375444.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B375446.png)
![4-(4-METHOXYBENZOYL)-3,3-DIMETHYL-1-[(4-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B375450.png)
![N-[1-[(butylamino)carbonyl]-2-(5-{4-nitrophenyl}-2-furyl)vinyl]benzamide](/img/structure/B375452.png)


![Ethyl 2-{[2-(acetyloxy)-5-bromobenzylidene]amino}-4-(6-methoxy-2-naphthyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B375456.png)
